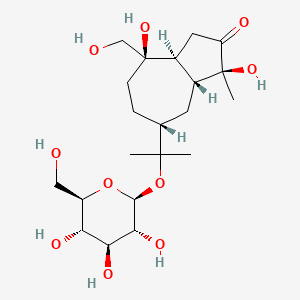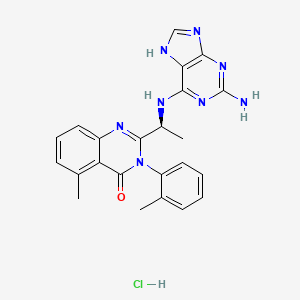
CAL-130 (Hydrochloride)
Overview
Description
CAL-130 Hydrochloride is a potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and phosphoinositide 3-kinase gamma (PI3Kγ) with IC50 values of 1.3 nM and 6.1 nM, respectively . It is primarily used in scientific research to study the PI3K signaling pathway, which plays a crucial role in cell survival, metabolism, and proliferation .
Mechanism of Action
Target of Action
CAL-130 (Hydrochloride) primarily targets the phosphoinositide 3-kinases (PI3Ks), specifically the PI3Kδ and PI3Kγ isoforms. These enzymes play crucial roles in cellular functions such as growth, proliferation, differentiation, and survival .
Mode of Action
CAL-130 inhibits the activity of PI3Kδ and PI3Kγ with high specificity, having IC50 values of 1.3 nM and 6.1 nM, respectively . By binding to the ATP-binding site of these kinases, CAL-130 prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways that are essential for cell survival and proliferation.
Biochemical Pathways
The inhibition of PI3Kδ and PI3Kγ by CAL-130 affects several key signaling pathways, including the AKT/mTOR pathway. This pathway is critical for regulating cell growth and survival. By blocking PI3K activity, CAL-130 reduces AKT phosphorylation, leading to decreased mTOR signaling. This results in the inhibition of cell growth and induction of apoptosis in cancer cells .
Result of Action
At the molecular level, CAL-130’s inhibition of PI3Kδ and PI3Kγ leads to reduced PIP3 levels, decreased AKT activation, and subsequent downregulation of mTOR signaling. This cascade of events results in the inhibition of cell proliferation and induction of apoptosis. At the cellular level, these effects translate to reduced tumor growth and potential tumor regression in cancer models .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of CAL-130. For instance, the compound’s stability in biological fluids and its interaction with plasma proteins can affect its bioavailability and therapeutic effectiveness. Additionally, the tumor microenvironment, which often exhibits hypoxia and acidic conditions, may impact the drug’s action and distribution within the body.
Biochemical Analysis
Biochemical Properties
CAL-130 (Hydrochloride) functions as a selective inhibitor of PI3Kδ and PI3Kγ, with half-maximal inhibitory concentration (IC50) values of 1.3 nanomolar and 6.1 nanomolar, respectively . This compound preferentially inhibits the catalytic domains of p110γ and p110δ, thereby blocking their activity. CAL-130 (Hydrochloride) does not significantly inhibit other intracellular signaling pathways, such as p38 mitogen-activated protein kinase (MAPK) or insulin receptor tyrosine kinase, which are essential for general cell function and survival .
Cellular Effects
CAL-130 (Hydrochloride) exerts profound effects on various cell types and cellular processes. In T cell acute lymphoblastic leukemia (T-ALL) cells, CAL-130 (Hydrochloride) inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, CAL-130 (Hydrochloride) has been shown to decrease the phosphorylation of Akt at serine 473, a critical step in the activation of the Akt pathway . This inhibition results in altered gene expression and disrupted cellular metabolism, ultimately impairing cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of CAL-130 (Hydrochloride) involves its binding to the catalytic domains of PI3Kδ and PI3Kγ. By inhibiting these enzymes, CAL-130 (Hydrochloride) prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial step in the activation of the PI3K/Akt pathway . This inhibition leads to decreased activation of downstream signaling molecules, such as Akt and mTOR, resulting in reduced cell survival, proliferation, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CAL-130 (Hydrochloride) have been observed to change over time. Short-term exposure to CAL-130 (Hydrochloride) results in rapid inhibition of PI3Kδ and PI3Kγ activity, leading to decreased cell proliferation and increased apoptosis . Long-term exposure to CAL-130 (Hydrochloride) may result in the development of resistance, as cells adapt to the inhibition of the PI3K/Akt pathway . Additionally, CAL-130 (Hydrochloride) is relatively stable under laboratory conditions, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of CAL-130 (Hydrochloride) vary with different dosages. At a dosage of 10 milligrams per kilogram, administered orally every 8 hours for 7 days, CAL-130 (Hydrochloride) significantly extends the median survival of mice with T cell acute lymphoblastic leukemia from 7.5 days to 45 days . Higher dosages may result in toxic or adverse effects, such as weight loss and organ damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
CAL-130 (Hydrochloride) is involved in the PI3K/Akt/mTOR signaling pathway, a fundamental pathway controlling cell survival, metabolism, and proliferation . By inhibiting PI3Kδ and PI3Kγ, CAL-130 (Hydrochloride) disrupts the production of PIP3, leading to decreased activation of Akt and mTOR . This inhibition affects various metabolic processes, including glucose uptake, protein synthesis, and lipid metabolism . Additionally, CAL-130 (Hydrochloride) may interact with other enzymes and cofactors involved in these metabolic pathways, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, CAL-130 (Hydrochloride) is transported and distributed through various mechanisms. It is likely to interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, CAL-130 (Hydrochloride) may accumulate in specific compartments or organelles, depending on its physicochemical properties and interactions with cellular components . The distribution of CAL-130 (Hydrochloride) within tissues may also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of CAL-130 (Hydrochloride) is crucial for its activity and function. CAL-130 (Hydrochloride) is likely to be localized in the cytoplasm, where it can interact with its target enzymes, PI3Kδ and PI3Kγ . Additionally, CAL-130 (Hydrochloride) may be directed to specific subcellular compartments or organelles through targeting signals or post-translational modifications . The precise localization of CAL-130 (Hydrochloride) within the cell can significantly impact its efficacy and specificity in inhibiting the PI3K/Akt pathway.
Preparation Methods
The synthesis of CAL-130 Hydrochloride involves several steps, including the preparation of the quinazoline core and the subsequent introduction of the purine moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
CAL-130 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CAL-130 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used to study the PI3K signaling pathway and its role in various chemical reactions.
Biology: Employed in research on cell signaling, metabolism, and proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the PI3K pathway.
Comparison with Similar Compounds
CAL-130 Hydrochloride is unique in its dual inhibition of PI3Kδ and PI3Kγ. Similar compounds include:
PIK-108: A PI3K inhibitor with different selectivity and potency.
GSK2292767: Another PI3K inhibitor with distinct molecular targets.
NVP-BAG956: A pan-inhibitor of class I PI3Ks with broader activity.
Compared to these compounds, CAL-130 Hydrochloride offers a more targeted approach to inhibiting PI3Kδ and PI3Kγ, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N8O.ClH/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20;/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUIGTXAJSGCRB-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride](/img/structure/B1139425.png)
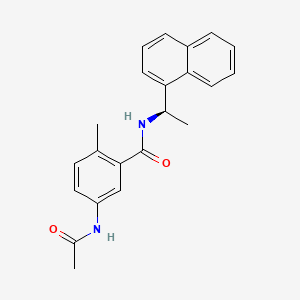


![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)

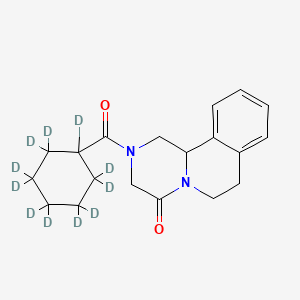
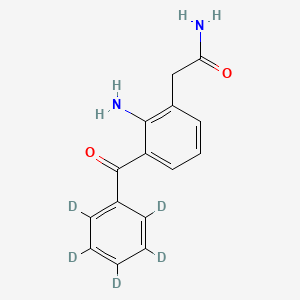
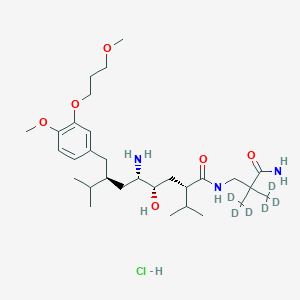
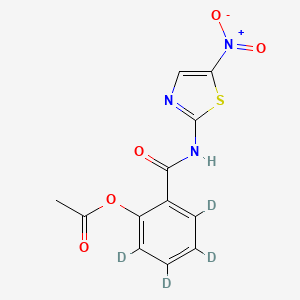


![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)
